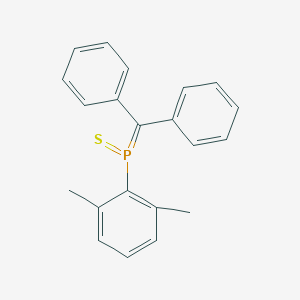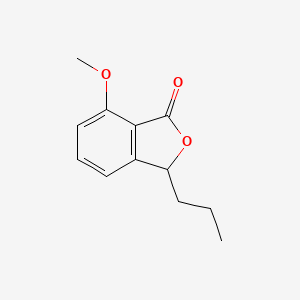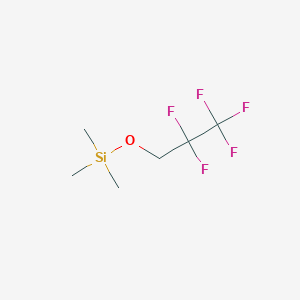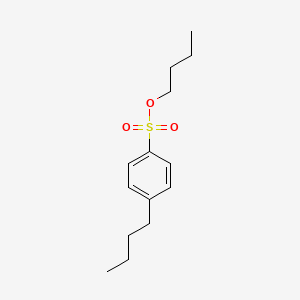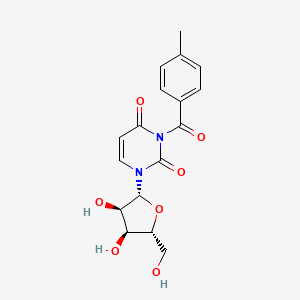
3-(4-Methylbenzoyl)uridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Methylbenzoyl)uridine is a synthetic nucleoside analog that combines the structural features of uridine and a 4-methylbenzoyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methylbenzoyl)uridine typically involves the acylation of uridine with 4-methylbenzoyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:
Solvent: Dichloromethane or chloroform
Temperature: Room temperature to reflux
Reaction Time: Several hours to overnight
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
3-(4-Methylbenzoyl)uridine can undergo various chemical reactions, including:
Oxidation: The methyl group on the benzoyl ring can be oxidized to a carboxyl group.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to a hydroxyl group.
Substitution: The uridine moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Various nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: 3-(4-Carboxybenzoyl)uridine
Reduction: 3-(4-Hydroxybenzoyl)uridine
Substitution: Depending on the nucleophile, products such as this compound derivatives with different functional groups.
科学的研究の応用
3-(4-Methylbenzoyl)uridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.
Biology: Studied for its potential role in modifying RNA and DNA structures.
Medicine: Investigated for its antiviral and anticancer properties.
作用機序
The mechanism of action of 3-(4-Methylbenzoyl)uridine involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. The molecular targets include enzymes involved in nucleic acid synthesis and repair. The pathways affected may include:
DNA/RNA Polymerases: Inhibition of these enzymes can prevent the replication and transcription of genetic material.
Nucleotide Metabolism: Alteration of nucleotide pools can disrupt cellular homeostasis.
類似化合物との比較
Similar Compounds
- 3-(4-Methylbenzoyl)propanoate
- 3-(4-Hydroxybenzoyl)uridine
- 3-(4-Carboxybenzoyl)uridine
Uniqueness
3-(4-Methylbenzoyl)uridine is unique due to its specific structural features that combine the properties of uridine and a 4-methylbenzoyl group. This combination allows it to interact with biological systems in ways that other similar compounds may not, making it a valuable tool in research and potential therapeutic applications.
特性
CAS番号 |
86988-31-0 |
|---|---|
分子式 |
C17H18N2O7 |
分子量 |
362.3 g/mol |
IUPAC名 |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-(4-methylbenzoyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C17H18N2O7/c1-9-2-4-10(5-3-9)15(24)19-12(21)6-7-18(17(19)25)16-14(23)13(22)11(8-20)26-16/h2-7,11,13-14,16,20,22-23H,8H2,1H3/t11-,13-,14-,16-/m1/s1 |
InChIキー |
JRDOYXPXGAGGQB-XKVFNRALSA-N |
異性体SMILES |
CC1=CC=C(C=C1)C(=O)N2C(=O)C=CN(C2=O)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |
正規SMILES |
CC1=CC=C(C=C1)C(=O)N2C(=O)C=CN(C2=O)C3C(C(C(O3)CO)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




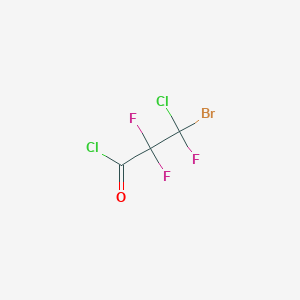
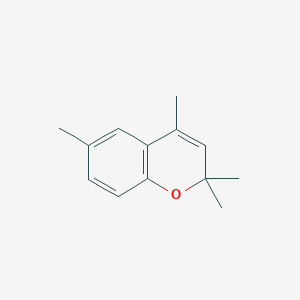

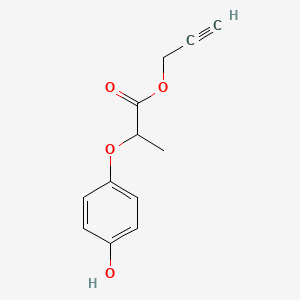
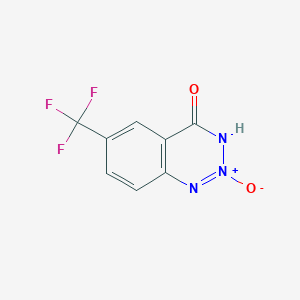

![1-[3-Chloro-2-(4-chlorophenyl)-3-phenylprop-2-en-1-yl]-1H-imidazole](/img/structure/B14399078.png)
![2-Methyl-3-[4-(4-methylphenoxy)phenyl]quinazolin-4(3H)-one](/img/structure/B14399081.png)
